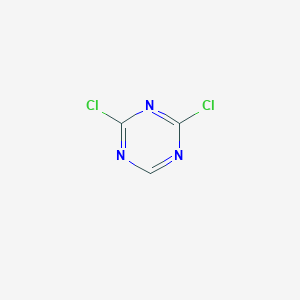

2,4-Dichloro-1,3,5-triazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3/c4-2-6-1-7-3(5)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRXVBREYFZQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274598 | |

| Record name | 2,4-Dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2831-66-5 | |

| Record name | Dichloro-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2831-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic approaches for producing 2,4-dichloro-1,3,5-triazine, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis primarily involves the selective monosubstitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and cost-effective starting material. Due to the high reactivity of cyanuric chloride, precise control over reaction conditions is paramount to achieve the desired mono-substituted product and avoid the formation of di- and tri-substituted byproducts.

Reaction Principle: Stepwise Nucleophilic Aromatic Substitution

The synthesis of substituted triazines from cyanuric chloride proceeds via a sequential nucleophilic aromatic substitution mechanism. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution due to the electron-donating nature of the introduced nucleophiles. This inherent difference in reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature. An empirical rule suggests that monosubstitution is favored at temperatures at or below 0°C, disubstitution occurs at room temperature, and trisubstitution requires elevated temperatures, often above 60°C.[1]

While direct reduction of one chlorine atom of cyanuric chloride to a hydrogen atom to yield this compound is not a well-established method, the synthesis is typically achieved by introducing a substituent that can be subsequently removed or by carefully controlled reactions with specific nucleophiles.

Synthetic Methodologies

The primary route to this compound derivatives involves the reaction of cyanuric chloride with a nucleophile in a 1:1 molar ratio at low temperatures. A variety of nucleophiles can be employed, leading to a diverse range of 2,4-dichloro-6-substituted-1,3,5-triazines.

General Experimental Protocol for Monosubstitution

A common experimental setup involves dissolving cyanuric chloride in a suitable solvent and cooling the solution to 0°C. A solution of the desired nucleophile is then added dropwise, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Summary of Reaction Conditions for the Synthesis of 2,4-Dichloro-6-substituted-1,3,5-triazines

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| p-methoxyphenylboronic acid | Potassium carbonate | Ethanol | 35 | 1.5 | 96.0 | 99.4 | |

| p-methoxyphenylboronic acid | Potassium carbonate | Ethanol | 35 | 2.5 | 93.5 | 98.8 | |

| p-methoxyphenylboronic acid | Potassium carbonate | Ethanol | 35 | 3 | 79.0 | 98.6 | |

| Amine | Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 0 | 0.5 | - | - | [2] |

| 3-(perfluorooctyl)propanol | 2,4,6-Collidine | Benzotrifluoride (BTF) | 25 | 10 | 60 | - | [3] |

Note: Yields and purities are highly dependent on the specific nucleophile and reaction conditions. The data presented is illustrative of typical outcomes.

Detailed Experimental Protocol: Synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

This protocol provides a detailed procedure for a Suzuki coupling reaction to synthesize a monosubstituted dichlorotriazine.

Materials:

-

p-Methoxyphenylboronic acid

-

Cyanuric chloride

-

Potassium carbonate

-

Ethanol

-

Magnetic iron strontium oxide silica supported palladium complex (catalyst)

Procedure:

-

To a reaction flask, add p-methoxyphenylboronic acid (12 mmol), cyanuric chloride (10 mmol), potassium carbonate (20 mmol), ethanol (25 mL), and the magnetic palladium catalyst (0.15 g).

-

Stir the reaction mixture at 35°C for 1.5 hours.

-

Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnetic field.

-

Recover the solvent from the product phase to obtain the crude product.

-

Recrystallize the crude product from ethanol and dry to obtain the pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.

This reaction has been reported to yield a product with 96.0% yield and 99.4% purity.

Reaction Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the general reaction pathway for the synthesis of monosubstituted dichlorotriazines and a typical experimental workflow.

Caption: General reaction pathway for the synthesis of 2,4-dichloro-6-substituted-1,3,5-triazine.

Caption: A typical experimental workflow for the synthesis of 2,4-dichloro-6-substituted-1,3,5-triazine.

Challenges and Considerations

The primary challenge in the synthesis of this compound and its derivatives is controlling the degree of substitution. Over-reaction leading to di- and tri-substituted products is a common side reaction. Therefore, strict adherence to the reaction temperature and stoichiometry is crucial.

The reaction of cyanuric chloride with strong reducing agents like lithium aluminum hydride has been reported to result in the formation of inorganic products rather than the selective reduction of a C-Cl bond.[4] Similarly, while the combination of cyanuric chloride and sodium borohydride is a useful reagent for other transformations, its application for the direct reduction of the triazine ring's C-Cl bond to a C-H bond is not well-documented.[5][6]

For researchers aiming to synthesize the parent this compound, an indirect route involving the introduction of a substituent that can be subsequently cleaved to leave a hydrogen atom may be a more viable strategy. Further investigation into such cleavable directing groups is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorous this compound (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Cyanuric chloride/sodium borohydride: a new reagent combination for reductive opening of 4,6-benzylidene acetals of carbohydrates to primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Strategies and Biological Applications for Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals.[1] Its prevalence stems from the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its disubstituted derivatives like 2,4-dichloro-1,3,5-triazine. These molecules undergo controlled nucleophilic aromatic substitution (SNAr) reactions, enabling the precise installation of a wide array of functional groups.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, offering detailed experimental protocols, quantitative data, and insights into the biological significance of the resulting compounds.

Core Reactivity Principles: The SNAr Mechanism and Sequential Substitution

The reactivity of the 1,3,5-triazine ring is dictated by its electron-deficient nature, a consequence of the three electronegative nitrogen atoms. This electron deficiency renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The substitution of chlorine atoms on a dichlorotriazine proceeds via a two-step addition-elimination SNAr mechanism.

1. Nucleophilic Attack: A nucleophile first attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This rate-determining step leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1]

2. Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, a good leaving group.[1]

A key feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine typically occurs at low temperatures (e.g., 0 °C). The introduction of an electron-donating nucleophile decreases the electrophilicity of the remaining carbon atoms, making the second substitution require slightly higher temperatures (e.g., room temperature). The final substitution necessitates more forcing conditions, such as elevated temperatures.[2] This temperature-dependent reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles in a controlled manner.

Quantitative Data on Nucleophilic Substitution Reactions

The following tables summarize reaction conditions and yields for the nucleophilic substitution on this compound and its derivatives with various nucleophiles.

Table 1: Reaction of Dichlorotriazines with Amine Nucleophiles

| Dichlorotriazine Derivative | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine | α-amino acid | Triethylamine | 1,4-dioxane/water | Room Temp | Overnight | Not Specified | [3] |

| 2,4-dichloro-6-morpholino-1,3,5-triazine | α-amino acid | Triethylamine | 1,4-dioxane/water | Room Temp | Overnight | Not Specified | [3] |

| 2,4-dichloro-6-phenyl-1,3,5-triazine | Primary/Secondary Amine | DIEA | THF | 0 | Not Specified | Not Specified | [1] |

| 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | Morpholine | DIPEA | THF | Not Specified | Not Specified | Not Specified | [4] |

| Cyanuric Chloride | 2-Chloroaniline | DIPEA | THF | < 0 | 2 h | 49 | [4] |

Table 2: Reaction of Dichlorotriazines with Oxygen and Sulfur Nucleophiles

| Dichlorotriazine Derivative | Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cyanuric Chloride | 2-Phenylethan-1-ol | DIEA | DCM | 0 | 30 min | >95 (conversion) | [5][6] |

| Cyanuric Chloride | 3-Methylbutane-2-thiol | DIEA | DCM | 0 | 30 min | >95 (conversion) | [5][6] |

| 2,4-dichloro-6-phenoxy-1,3,5-triazine | Butan-2-amine | DIEA | DCM | Room Temp | 12 h | 100 (conversion) | [5][6] |

| 2,4-dichloro-6-phenoxy-1,3,5-triazine | 3-Methylbutane-2-thiol | DIEA | DCM | Room Temp | 12 h | 100 (conversion) | [5][6] |

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound derivatives with various nucleophiles.

Protocol 1: General Procedure for Monosubstitution of Cyanuric Chloride with an Amine Nucleophile

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

-

Amine nucleophile

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

Procedure:

-

Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.1 eq) in the same anhydrous solvent.

-

Add the amine/DIEA solution dropwise to the stirred cyanuric chloride solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cyanuric chloride is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine to remove DIEA salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the monosubstituted 2,4-dichloro-6-amino-1,3,5-triazine derivative. Further purification can be achieved by column chromatography if necessary.[5][6][7]

Protocol 2: General Procedure for Disubstitution with a Second Amine Nucleophile

Materials:

-

Monosubstituted 2,4-dichloro-6-amino-1,3,5-triazine derivative

-

Second amine nucleophile

-

DIEA

-

DCM or THF, anhydrous

-

Standard laboratory glassware

Procedure:

-

Dissolve the monosubstituted dichlorotriazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add the second amine nucleophile (1.0-1.2 eq) to the solution.

-

Add DIEA (1.1-1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-diamino-4-chloro-1,3,5-triazine derivative.[7]

Protocol 3: Reaction with an Alcohol Nucleophile

Materials:

-

Cyanuric Chloride or a dichlorotriazine derivative

-

Alcohol nucleophile

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous THF

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol nucleophile (1.0 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

In a separate flask, dissolve the chlorotriazine (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add the alkoxide solution to the chlorotriazine solution via cannula.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Reaction with a Thiol Nucleophile

Materials:

-

Cyanuric Chloride or a dichlorotriazine derivative

-

Thiol nucleophile

-

Potassium carbonate (K2CO3) or other suitable base

-

Anhydrous Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a solution of the thiol nucleophile (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add a solution of the chlorotriazine (1.0 eq) in anhydrous DMF dropwise to the thiolate solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the reactivity and application of dichlorotriazines.

Caption: The SNAr mechanism for the reaction of this compound with a nucleophile.

Caption: Experimental workflow for the temperature-controlled sequential substitution on a triazine core.

Biological Significance: Triazine Derivatives as Signaling Pathway Inhibitors

The versatility of the 1,3,5-triazine scaffold has been extensively exploited in drug discovery, leading to the development of potent inhibitors of key cellular signaling pathways implicated in cancer.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several s-triazine derivatives have emerged as potent inhibitors of this pathway.

Gedatolisib (PF-05212384) is a dual inhibitor of PI3K and mTOR.[1][5][6] By targeting both PI3K and its downstream effector mTOR, gedatolisib provides a comprehensive blockade of this critical cancer-promoting pathway.

Caption: Gedatolisib inhibits the PI3K/Akt/mTOR signaling pathway at both PI3K and mTOR.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MAPK pathways, promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Certain 1,3,5-triazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).

Caption: Triazine-based inhibitors block EGFR signaling, preventing downstream activation of pro-survival pathways.

IDH2 Inhibition

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are found in several cancers, including acute myeloid leukemia (AML). These mutations lead to the production of an oncometabolite that disrupts normal cellular differentiation. Enasidenib , a 1,3,5-triazine derivative, is an inhibitor of mutant IDH2 and is approved for the treatment of relapsed or refractory AML with IDH2 mutations.

Conclusion

This compound and its derivatives are exceptionally versatile building blocks in organic and medicinal chemistry. The predictable, temperature-controlled, sequential nucleophilic aromatic substitution allows for the rational design and synthesis of a vast array of functionalized molecules. The demonstrated success of triazine-based compounds as potent and selective inhibitors of critical cancer signaling pathways underscores the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of dichlorotriazines and to develop novel therapeutics and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

2,4-Dichloro-1,3,5-triazine: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1,3,5-triazine, a derivative of the s-triazine family, stands as a pivotal chemical intermediate in a multitude of synthetic applications, ranging from the development of pharmaceuticals and agrochemicals to the creation of advanced materials.[1] Its significance stems from the predictable and sequential reactivity of its two chlorine atoms, which can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.[2] This high degree of control allows for the precise installation of diverse functional groups, making it a versatile scaffold for constructing complex molecular architectures.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and analysis. The key data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃HCl₂N₃ | [4] |

| Molecular Weight | 149.96 g/mol | [4] |

| Appearance | White to off-white powder/crystal | [5] |

| Melting Point | 54.0 to 58.0 °C | [6] |

| Boiling Point | 102 °C at 75 mmHg | [6] |

| Density | 1.612 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone; limited solubility in water. | [5] |

| CAS Number | 2831-66-5 | [4] |

Table 2: Spectral Data of a Substituted Dichloro-s-triazine Derivative (2,4-dichloro-6-phenethoxy-1,3,5-triazine)

| Spectral Data Type | Observed Peaks/Signals | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 3.05 (t, J = 7.0 Hz, -CH₂), 4.61 (t, J = 7.0 Hz, -CH₂), 7.24 (m, ArH) | [7] |

| ¹³C NMR (100 MHz, CDCl₃) | 34.8, 70.8, 127.0, 128.7, 129.0, 136.6, 170.9, 172.5 | [7] |

| IR (KBr, cm⁻¹) of a similar derivative | 3053, 3029 (aromatic C-H), 1596 (C=C), 1286 (C-O), 756 (C-Cl) | [8] |

Synthesis and Reactivity

The primary route to substituted triazines involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride precursor. This compound itself is an intermediate in this process, formed by the monosubstitution of cyanuric chloride. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.[9]

The core mechanism is a two-step addition-elimination SNAr process. A nucleophile attacks an electron-deficient carbon atom on the triazine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, the chloride ion is eliminated, restoring the aromaticity of the triazine ring.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound derivatives. The following protocols outline the general procedures for the stepwise substitution of chlorine atoms.

Protocol 1: Synthesis of a Monosubstituted 2,4-Dichloro-s-triazine

This protocol describes the first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to yield a 2,4-dichloro-6-substituted-s-triazine.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

N,N-Diisopropylethylamine (DIEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate solvent

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve TCT (1.0 eq) in DCM and cool the solution to 0 °C.[7]

-

Add the nucleophile (1.0 eq) to the stirring solution.[7]

-

Add DIEA (1.0 eq) dropwise to the reaction mixture.[7]

-

Stir the reaction at 0 °C for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[7]

-

Once the starting material is consumed, dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the 2,4-dichloro-6-substituted-s-triazine product.[7]

Protocol 2: Synthesis of a Disubstituted Monochloro-s-triazine

This protocol outlines the second nucleophilic substitution, starting from a 2,4-dichloro-6-substituted-s-triazine.

Materials:

-

2,4-Dichloro-6-substituted-s-triazine (from Protocol 1)

-

Second nucleophile

-

DIEA or other suitable base

-

1,4-Dioxane or other appropriate solvent

-

5% Citric acid or 1 N HCl

Procedure:

-

Dissolve the 2,4-dichloro-6-substituted-s-triazine (1.0 eq) in 1,4-dioxane.[10]

-

Add the second nucleophile (1.2 eq) and DIEA (1.5 eq).[10]

-

Stir the reaction mixture overnight at room temperature.[10]

-

For less reactive nucleophiles, the reaction may require heating to 75-80 °C for several hours.[10]

-

Upon completion, neutralize the reaction mixture with 5% citric acid or 1 N HCl.[10]

-

The product may precipitate upon neutralization and can be collected by filtration. If no precipitate forms, extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Derivatives of this compound have shown significant potential as inhibitors of various enzymes, particularly kinases, which are crucial in cancer-related signaling pathways.[1][12]

Triazine Derivatives as Kinase Inhibitors

Many s-triazine derivatives have been developed as potent inhibitors of tyrosine kinases and phosphoinositide 3-kinases (PI3Ks).[1][12] These enzymes are key components of signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.[1][2] Dysregulation of these pathways is a hallmark of many cancers.

Several s-triazine derivatives have entered clinical trials, and some have been approved for cancer therapy. For instance, Gedatolisib is a dual PI3K/mTOR inhibitor, and Enasidenib targets isocitrate dehydrogenase 2 (IDH2), demonstrating the therapeutic potential of this chemical class.[1][12]

Experimental Workflow for Synthesis and Screening of a Triazine Library

The development of new drug candidates often involves the synthesis and screening of a combinatorial library of compounds. The versatility of this compound makes it an ideal scaffold for such libraries.

This workflow allows for the rapid generation of a diverse set of molecules for biological evaluation. By systematically varying the nucleophiles at each substitution step, researchers can explore a vast chemical space to identify compounds with desired biological activity.[13]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its controlled, stepwise reactivity allows for the rational design and synthesis of a wide array of substituted triazine derivatives. In the field of drug development, this scaffold has proven to be particularly fruitful, leading to the discovery of potent enzyme inhibitors with clinical applications in oncology. The continued exploration of the chemistry of this compound and its derivatives holds great promise for the development of novel therapeutics and advanced materials.

References

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C3HCl2N3 | CID 17810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2,4-Dichloro-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,4-Dichloro-1,3,5-triazine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents data inferred from closely related analogs and established spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are relevant.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton attached to the triazine ring. However, this proton is acidic and readily exchanges with deuterium in common deuterated solvents (like CDCl₃, DMSO-d₆, or D₂O), which can lead to a very broad signal or its complete disappearance from the spectrum.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show two distinct signals corresponding to the two types of carbon atoms in the triazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C-H | ~165 |

| C-Cl | ~171 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the triazine ring and the carbon-chlorine bonds. The following table presents the expected characteristic IR absorption bands, inferred from the spectrum of the closely related 2,4,6-trichloro-1,3,5-triazine.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1550 - 1450 | C=N stretching in triazine ring | Strong |

| ~1250 | C-N stretching in triazine ring | Strong |

| ~850 | Ring breathing/deformation | Medium-Strong |

| ~800 - 600 | C-Cl stretching | Strong |

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] Due to the potential for low solubility, sonication may be required to fully dissolve the sample.

-

Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube using a pipette.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Securely cap the NMR tube and label it.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Apply a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

This protocol describes the thin solid film method for acquiring the IR spectrum of this compound.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent in which it is soluble (e.g., methylene chloride or acetone).[2]

-

Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2] If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate. If it is too thick (strong absorption), clean the plate and prepare a more dilute solution.

-

-

Instrument Parameters (for an FTIR spectrometer):

-

Place the salt plate with the thin film of the sample in the spectrometer's sample holder.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizations

Caption: Experimental workflow for NMR and IR spectroscopic analysis.

References

An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a foundational structural motif in the development of pharmaceuticals, agrochemicals, and functional materials. The predictable and sequential reactivity of its chlorinated precursors, such as 2,4-dichloro-1,3,5-triazine, allows for the controlled and diverse introduction of functional groups. This guide provides a detailed examination of the core mechanisms governing nucleophilic substitution on this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the this compound ring proceeds via a two-step addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution (SNAr). The inherent electron deficiency of the triazine ring, caused by the presence of three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1]

The reaction can be dissected into two key steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bonded to a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

-

Chloride Elimination: The aromaticity of the triazine ring is subsequently restored through the expulsion of a chloride ion (Cl⁻), a good leaving group. The overall reaction is driven forward by the formation of a more stable, substituted triazine product.[1]

The reactivity of the second chlorine atom is influenced by the electronic properties of the newly introduced substituent.

Caption: The SNAr mechanism on this compound.

Factors Influencing Reactivity and Selectivity

The sequential substitution on the triazine ring can be meticulously controlled by tuning several reaction parameters:

-

Temperature: This is the most critical factor for controlling the degree of substitution. The replacement of chlorine atoms becomes progressively more difficult with each substitution due to the introduction of electron-donating groups, which reduces the electrophilicity of the remaining carbon-chlorine bonds.

-

Nucleophile Strength and Order of Addition: The nature of the nucleophile is paramount. The general order of preferential incorporation into the triazine core has been found to be alcohols > thiols > amines. It is experimentally noted that once an amine is incorporated, substituting other nucleophiles becomes significantly more difficult. Therefore, in the synthesis of mixed-substituted triazines (e.g., O,N-type), the oxygen nucleophile should be introduced first.

-

Base and Solvent: A base, such as Diisopropylethylamine (DIEA), Triethylamine (TEA), or inorganic carbonates (K₂CO₃, NaHCO₃), is required to neutralize the HCl evolved during the reaction. The choice of solvent depends on the solubility of the reactants and the reaction temperature. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetone are commonly employed.[1]

Quantitative Data Summary

Table 1: Reaction Conditions for Monosubstitution on 2,4,6-Trichloro-1,3,5-triazine

| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) |

| sec-Butyl amine | DIEA | DCM | 0 | 30 |

| 3-Methyl-2-butanthiol | DIEA | DCM | 0 | 30 |

| 2-Phenyl ethanol | DIEA | DCM | 0 | 30 |

Data extracted from a study on 2,4,6-trichloro-1,3,5-triazine, which serves as a model for the first substitution on a dichlorotriazine.[2][3]

Table 2: Second-Order Rate Constants for Substitution on 2,4,6-Trichloro-1,3,5-triazine

| Nucleophile | Solvent | Temperature (°C) | k (dm³ mol⁻¹ s⁻¹) |

| Diethylamine | CCl₄-EtOH (80:20) | 40 | 4.6 |

| Piperidine | CCl₄-EtOH (80:20) | 40 | 2.12 |

| Aniline | CCl₄-EtOH (80:20) | 40 | 0.053 |

This data for the trichloro- derivative illustrates the relative reactivity of different amine nucleophiles.[4]

Table 3: Kinetic Data for the Alkaline Hydrolysis of 2-Anilino-4,6-dichloro-1,3,5-triazines

| Anilino Substituent | log kOH | pKa |

| 4-Methoxy | -0.34 | 11.48 |

| 4-Methyl | -0.22 | 11.28 |

| H | 0.00 | 10.92 |

| 4-Chloro | 0.30 | 10.43 |

| 3-Nitro | 0.81 | 9.42 |

This data demonstrates the influence of substituents on the anilino nucleophile on the rate of hydrolysis of a dichlorotriazine derivative.[5]

Experimental Protocols

The following are detailed methodologies for the nucleophilic substitution on this compound with various nucleophiles, based on established literature procedures.

Protocol 1: Monosubstitution with an Amine Nucleophile

Objective: To synthesize a 2-amino-4,6-dichloro-1,3,5-triazine derivative.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (or a 2-substituted-4,6-dichlorotriazine)

-

Amine nucleophile (e.g., sec-butyl amine)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Preparation: Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.[1]

-

Addition of Reagents: To the stirring solution, add the desired amine nucleophile (1.0 eq), followed by the dropwise addition of DIEA (1.0 eq).[1]

-

Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts. Collect the organic layer.[2]

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine product.[1]

Protocol 2: Disubstitution with a Second Nucleophile

Objective: To synthesize a 2,4-disubstituted-6-chloro-1,3,5-triazine derivative.

Materials:

-

2-Substituted-4,6-dichloro-1,3,5-triazine (from Protocol 1)

-

Second nucleophile (e.g., an alcohol, thiol, or a different amine)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Preparation: Dissolve the monosubstituted 2-R-4,6-dichloro-1,3,5-triazine (1.0 eq) in DCM.

-

Addition of Reagents: Add the second nucleophile (1.0 eq) to the solution, followed by the addition of DIEA (1.0 eq).[1]

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Isolation: Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure 2,4-disubstituted-6-chloro-1,3,5-triazine product.[1]

Caption: A generalized experimental workflow for sequential substitution.

Logical Relationships in Sequential Substitution

The temperature-controlled, sequential nature of nucleophilic substitution on chlorotriazines allows for the rational design and synthesis of complex, unsymmetrically substituted molecules. The decreasing reactivity of the triazine ring after each substitution is a key principle that enables this selectivity.

Caption: Temperature-dependent sequential nucleophilic substitution.

Conclusion

The nucleophilic substitution on this compound is a robust and highly controllable process governed by the SNAr mechanism. By carefully manipulating reaction conditions—primarily temperature, but also the choice of nucleophile, base, and solvent—researchers can achieve selective and sequential substitution to build a vast library of mono- and di-substituted triazine derivatives. The predictable nature of this chemistry solidifies the s-triazine core as a privileged scaffold for developing new therapeutics, functional materials, and other advanced chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 4. zenodo.org [zenodo.org]

- 5. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Stepwise Substitution Reactions of Dichlorotriazines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the stepwise nucleophilic aromatic substitution (SNAr) reactions of dichlorotriazines. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the predictable and controllable nature of their synthesis, leading to a diverse array of functionalized molecules with applications in medicinal chemistry and materials science. This document outlines the core reaction mechanisms, influencing factors, detailed experimental protocols, and the biological significance of dichlorotriazine derivatives, with a focus on their role as kinase inhibitors.

Core Concepts: The Stepwise Substitution Mechanism

The reactivity of 2,4-dichloro-6-R-1,3,5-triazines is governed by the electron-deficient nature of the triazine ring, making the carbon atoms susceptible to nucleophilic attack. The substitution of the two chlorine atoms proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism. This process allows for the controlled and sequential introduction of different nucleophiles, making dichlorotriazines versatile scaffolds for creating diverse molecular libraries.

The key to the stepwise reaction lies in the differential reactivity of the two chlorine atoms. The first substitution occurs readily at lower temperatures, typically between 0-5°C. Once the first chlorine is replaced by a nucleophile, the electron density of the triazine ring increases, which deactivates the ring towards further nucleophilic attack. Consequently, the second substitution requires more forcing conditions, such as a higher temperature (typically room temperature or above), to proceed. This temperature-dependent reactivity is the cornerstone of synthesizing unsymmetrically disubstituted triazines.

Factors Influencing Reactivity and Selectivity

Several factors can be modulated to control the outcome of the substitution reactions:

-

Temperature: As the most critical factor, a low temperature (0-5°C) favors monosubstitution, while higher temperatures (room temperature to reflux) are necessary for the second substitution.

-

Nucleophile Strength: The nature of the nucleophile plays a significant role. Stronger nucleophiles will react more readily. The order of reactivity is generally influenced by the nucleophile's basicity and polarizability.

-

Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents are commonly used for these reactions.

-

Nature of the Existing Substituent (R-group): The electronic properties of the 'R' group already present on the triazine ring can modulate the reactivity of the chlorine atoms. Electron-withdrawing groups will increase the electrophilicity of the ring, making it more reactive, while electron-donating groups will have the opposite effect.

-

pH and Base: For nucleophiles like amines and alcohols, a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is often added to scavenge the HCl generated during the reaction. Maintaining an appropriate pH is crucial, as acidic conditions can lead to hydrolysis of the triazine ring, while highly basic conditions can also result in unwanted side reactions.

Experimental Protocols

The following protocols provide a general framework for the stepwise substitution of dichlorotriazines. Researchers should note that reaction times and specific conditions may need to be optimized for different substrates.

General Protocol for Monosubstitution

This procedure details the synthesis of a monosubstituted dichlorotriazine by reacting a 2,4-dichloro-6-R-1,3,5-triazine with a primary or secondary amine.

Materials:

-

2,4-dichloro-6-R-1,3,5-triazine

-

Amine nucleophile

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask, dissolve the 2,4-dichloro-6-R-1,3,5-triazine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

To the stirring solution, add the amine nucleophile (1.0 eq).

-

Add Diisopropylethylamine (DIEA) (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, dilute the reaction mixture with DCM.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product.

General Protocol for Disubstitution (Symmetrical)

This protocol describes the synthesis of a symmetrical disubstituted triazine.

Procedure:

-

Follow steps 1-3 of the monosubstitution protocol, but use 2.2 equivalents of the amine nucleophile and 2.2 equivalents of DIEA.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting dichlorotriazine is consumed.

-

Perform the same workup and purification as described in the monosubstitution protocol.

Protocol for Stepwise Synthesis of an Unsymmetrical Disubstituted Triazine

This protocol exemplifies the controlled, stepwise synthesis to create a triazine with two different substituents.

Step 1: Synthesis of the Monosubstituted Intermediate

-

Follow the "General Protocol for Monosubstitution" to synthesize and isolate the 2-amino-4,6-dichloro-triazine derivative. Purify the product by column chromatography if necessary.

Step 2: Second Nucleophilic Substitution

-

Dissolve the purified monosubstituted intermediate (1.0 eq) in a suitable solvent such as DCM or THF.

-

Add the second, different nucleophile (1.0 eq) to the solution.

-

Add DIEA (1.1 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

-

Upon completion, perform the aqueous workup and purification as previously described to obtain the unsymmetrically disubstituted product.

Quantitative Data

The yields of stepwise substitution reactions are highly dependent on the specific nucleophiles and reaction conditions used. The following table summarizes representative data for the biological activity of certain dichlorotriazine derivatives.

| Compound Class | Target | IC50 Values | Cell Lines | Reference |

| 2-(Thiophen-2-yl)-1,3,5-triazine derivatives | PI3Kα/mTOR | 0.20 µM - 1.25 µM | A549, MCF-7, Hela | |

| Benzotriazole-substituted triazines | NEK7 Kinase | - | MDA-MB231 |

Spectroscopic Characterization

The products of these substitution reactions can be characterized using standard spectroscopic techniques.

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons on the triazine ring and its substituents provide definitive structural information. The symmetry of the substitution pattern will be reflected in the number of unique signals in the spectra.

-

Infrared (IR) Spectroscopy: Characteristic vibrational bands can confirm the presence of key functional groups. For example, the C=N stretching vibrations of the triazine ring are typically observed in the 1500-1600 cm⁻¹ region. N-H stretching vibrations from amine substituents will appear in the 3200-3500 cm⁻¹ range.

Visualization of Workflows and Pathways

Experimental Workflow for Stepwise Substitution

The following diagram illustrates the general workflow for the stepwise synthesis of an unsymmetrically disubstituted triazine.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain dichlorotriazine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Conclusion

The stepwise substitution of dichlorotriazines offers a robust and versatile method for the synthesis of a wide range of functionalized molecules. By carefully controlling reaction conditions, particularly temperature, researchers can achieve high selectivity for mono- or di-substitution, enabling the creation of both symmetrical and unsymmetrical triazine derivatives. The utility of these compounds as scaffolds in drug discovery, particularly as kinase inhibitors, highlights the importance of understanding and optimizing their synthesis. This guide provides a foundational understanding and practical protocols to aid scientists in the exploration of this valuable class of compounds.

Introduction to triazine-based coupling reagents

An In-depth Technical Guide to Triazine-Based Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. Among the diverse array of available reagents, triazine-based coupling agents have emerged as powerful, versatile, and efficient tools for amide bond formation.

1,3,5-triazine derivatives, most notably 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its corresponding morpholinium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) , offer significant advantages. These include high yields, low rates of racemization for chiral substrates, operational simplicity, and the generation of water-soluble byproducts that simplify purification.[1][2][3] Their stability and effectiveness, even in protic solvents, make them particularly valuable in the fields of peptide synthesis and bioconjugation.[2][4] This guide provides a comprehensive overview of the core triazine-based coupling reagents, their mechanisms of action, experimental protocols, and applications in modern chemical and pharmaceutical research.

Core Triazine-Based Reagents

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

CDMT is a stable, crystalline solid that is soluble in most common organic solvents.[5] It serves as a foundational reagent for the activation of carboxylic acids. The activation is typically performed in situ by reacting the carboxylic acid with CDMT in the presence of a tertiary amine base, most commonly N-methylmorpholine (NMM).[5] This process generates a highly reactive triazinyl active ester, which is then susceptible to nucleophilic attack by an amine.[5]

One of the key advantages of CDMT is the ease of product purification. The triazine ring and its byproducts are weakly basic, allowing for their simple removal through extraction with a dilute acid wash.[1][5] CDMT has been successfully employed for the synthesis of peptides, esters, Weinreb amides, and hydroxamates, consistently delivering high yields with minimal racemization.[1]

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM)

DMTMM is a quaternary ammonium salt derived from the reaction of CDMT with N-methylmorpholine (NMM).[3][6] It is a white, non-hygroscopic, and air-stable solid that can be isolated and stored, or generated in situ.[2][3] DMTMM is often considered a "user-friendly" version of CDMT, as it does not require the pre-activation step with a separate base during the coupling reaction.[7]

Its most significant advantage is its compatibility with protic solvents, including water and alcohols, where many other coupling reagents fail.[2][3][4] This property makes DMTMM an exceptional reagent for the modification of biomacromolecules such as proteins, polysaccharides, and nucleic acids in aqueous media.[4][8][9] The reaction byproducts, N-methylmorpholine hydrochloride and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH), are non-toxic and highly water-soluble, facilitating straightforward purification.[2][3][4] DMTMM is highly effective for both solution-phase and solid-phase peptide synthesis (SPPS), often serving as a cost-effective and high-performing alternative to phosphonium (PyBOP) or aminium (HATU) based reagents.[3][6]

Mechanism of Action

The coupling reaction mediated by triazine reagents proceeds via the formation of a "superactive" triazinyl ester intermediate.[10][11] This intermediate readily reacts with a nucleophile (e.g., an amine) to form the desired amide bond.

CDMT/NMM Pathway

When using CDMT, the carboxylic acid is first deprotonated by a base (NMM). The resulting carboxylate attacks CDMT, displacing the chloride to form the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine active ester. This intermediate is then attacked by the amine to yield the amide product, along with DMTOH and NMM hydrochloride.

Caption: General workflow for amide synthesis using CDMT and NMM.

DMTMM Pathway

With the pre-formed DMTMM salt, the carboxylic acid directly attacks the triazine ring, which is already activated by the quaternary ammonium structure. This forms the same active ester intermediate and releases a molecule of NMM. The subsequent reaction with the amine proceeds as described above.

Caption: Logical flow of the DMTMM-mediated coupling reaction.

Data Presentation: Performance and Racemization

The efficiency and stereochemical fidelity of triazine-based reagents are critical for their application, particularly in peptide synthesis. The following tables summarize key performance data compiled from the literature.

Table 1: General Reaction Yields

| Reagent System | Substrates | Product Type | Yield (%) | Reference(s) |

| CDMT / NMM | N-protected amino acids, amines | Di-, Tri-, Pentapeptides | 75-98% | [1] |

| CDMT / Chiral Amines | Racemic N-protected amino acids | Dipeptides / Amides | 69-85% | [12] |

| DMTMM (from CDMT) | CDMT, NMM | DMTMM reagent | 85-88% | [4][13] |

| DMTMM-BF₄ | Z-, Boc-, Fmoc-amino acids | Dipeptides | 80-100% | [11] |

Table 2: Racemization Study of DMTMM in Peptide Fragment Coupling Reaction: Z(OMe)-Gly-L-Ala-OH + H-L-Phe-OBzl → Z(OMe)-Gly-Ala-Phe-OBzl

| Entry | Coupling Reagent | Solvent | Yield (%) | D-Isomer (%) | Reference |

| 1 | DMTMM | CH₃CN | 92.5 | 5.1 | [7] |

| 2 | DMTMM | THF | 95.2 | 2.8 | [7] |

| 3 | DMTMM | CH₂Cl₂ | 91.3 | 2.1 | [7] |

| 4 | DMTMM | DMF | 89.1 | 12.5 | [7] |

| 5 | DMTMM | MeOH | 88.5 | 26.6 | [7] |

Data indicates that less-polar aprotic solvents like THF and CH₂Cl₂ are optimal for minimizing racemization during fragment coupling with DMTMM.[7]

Experimental Protocols

The following are representative protocols for the use of CDMT and DMTMM in amide bond synthesis.

General Protocol for Amide Synthesis using CDMT/NMM

This protocol is adapted from a general procedure for dehydro-condensation reactions.[13][14]

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, CH₃CN, or CH₂Cl₂).

-

Reagent Addition: To the stirred solution, add N-methylmorpholine (NMM) (1.2 eq) followed by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 eq).

-

Activation: Allow the mixture to stir at room temperature for 5-10 minutes to ensure the formation of the active ester intermediate.

-

Coupling: Add the amine (1.0-1.1 eq) to the reaction mixture.

-

Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2 to 14 hours at room temperature.[5]

-

Workup: Quench the reaction with an aqueous solution of 1 M KHSO₄ or 10% citric acid. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

-

Purification: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol for Peptide Fragment Coupling using DMTMM

This protocol is based on a detailed racemization test and is suitable for sensitive fragment couplings.[7]

-

Preparation: To a stirred solution of the N-protected peptide acid (e.g., Z(OMe)-Gly-L-Ala-OH, 1.15 eq) and the C-protected amino acid or peptide ester hydrochloride salt (e.g., H-L-Phe-OBzl·HCl, 1.0 eq) in an anhydrous, less-polar solvent (e.g., CH₃CN or THF), add a tertiary base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.15 eq) to neutralize the salt.

-

Coupling Reagent Addition: In a separate flask, dissolve DMTMM (1.15 eq) in a small amount of the same anhydrous solvent. Add this solution to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the disappearance of the starting materials by TLC or LC-MS (typically 2-4 hours).

-

Workup: Upon completion, pour the reaction mixture into an aqueous solution of 10% citric acid and extract with Ethyl Acetate (3x).

-

Purification: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting product can be purified by silica gel chromatography.

Caption: A typical experimental workflow for triazine-mediated amide coupling.

Conclusion

Triazine-based coupling reagents, particularly CDMT and DMTMM, are invaluable assets for the modern synthetic chemist. Their high efficiency, low propensity for racemization, and operational simplicity have established them as reliable tools for the construction of amide bonds. DMTMM, with its unique ability to function in aqueous environments, has further expanded the reach of these reagents into the realm of bioconjugation and the modification of complex biological molecules. For researchers in drug discovery and development, the clean reaction profiles and easily removable byproducts make these reagents a superior choice over many classical coupling agents, streamlining purification and improving overall process efficiency.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents [jstage.jst.go.jp]

- 10. bachem.com [bachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03057J [pubs.rsc.org]

The Versatility of 2,4-Dichloro-1,3,5-triazine in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Privileged Scaffold in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.

The 1,3,5-triazine core, and specifically its dichlorinated derivative, 2,4-dichloro-1,3,5-triazine, represents a cornerstone in the field of medicinal chemistry. Its unique electronic properties and the ability for sequential and site-selective substitution of its chlorine atoms have established it as a "privileged scaffold." This allows for the creation of vast libraries of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antiviral, and antimicrobial agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

The Chemistry of this compound: A Foundation for Diversity

This compound is a derivative of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and readily available starting material. The key to its utility lies in the differential reactivity of its chlorine atoms to nucleophilic substitution. This reactivity is primarily controlled by temperature, allowing for a stepwise and controlled introduction of various nucleophiles. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third (in the case of cyanuric chloride) at elevated temperatures. This chemoselectivity is fundamental to the synthesis of diverse and complex molecules.[1]

The general workflow for the sequential substitution of this compound is depicted below.

Caption: General workflow for the sequential nucleophilic substitution of this compound.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, with many compounds exhibiting potent activity against a range of cancer cell lines.[2] The versatility of the triazine scaffold allows for the introduction of various pharmacophores that can interact with specific biological targets involved in cancer progression.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[3][4] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[5][6][7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,5-triazine derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, and its inhibition leads to the disruption of DNA replication and cell death.[8][9] This makes it a well-established target for anticancer chemotherapy.[10] A number of 2,4-diamino-1,3,5-triazine derivatives have been developed as potent DHFR inhibitors, acting as antifolates to block the proliferation of cancer cells.[11][12]

Caption: Mechanism of DHFR inhibition by 2,4-diamino-1,3,5-triazine derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11 | Pancreatic adenocarcinoma (Capan-1) | 1.4 | [13] |

| 11 | Colorectal carcinoma (HCT-116) | 1.0 | [13] |

| Compound 19 | Melanoma (MALME-3M) | 0.033 | [9][14] |

| Compound 11 | Various tumor cell lines | -5.26 (log10 GI50) | [15][16] |

| Compound 4f | Breast (MDA-MB-231) | 6.25 | [11] |

| Compound 4k | Breast (MDA-MB-231) | 8.18 | [11] |

| Compound 11 | Colorectal (SW480) | 5.85 | [1] |

| Compound 8e | Lung (A549) | 0.05 | [10][11] |

| Compound 9a | Lung (A549) | 0.042 | [10][11] |

| Compound 10e | Lung (A549) | 0.062 | [10][11] |

| Compound 11e | Lung (A549) | 0.028 | [10][11] |

Antiviral and Antimicrobial Applications

The 1,3,5-triazine scaffold has also been explored for the development of antiviral and antimicrobial agents.[17] The ability to introduce diverse functional groups allows for the targeting of various viral and microbial processes.

Antiviral Activity

Triazine derivatives have demonstrated activity against a range of viruses, including herpes simplex virus (HSV) and potato virus Y (PVY).[4][18] The precise mechanisms of action are often multifaceted and can involve the inhibition of viral enzymes or interference with viral entry and replication processes.

Caption: General mechanisms of antiviral action for 1,3,5-triazine derivatives.

Antimicrobial Activity

The structural diversity of 1,3,5-triazine derivatives has been leveraged to create compounds with broad-spectrum antibacterial activity.[19][20] These compounds can act through various mechanisms, including the disruption of bacterial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data on Antiviral and Antimicrobial Activity

| Compound ID | Virus/Bacteria | Activity | Reference |

| 4bbb | Herpes Simplex Virus-1 (HSV-1) | Selectivity Index = 256.6 | [4] |

| C35 | Potato Virus Y (PVY) | Inactivation EC50 = 89 µg/mL | [18][21] |

| Peptide Dendrimer 1 | E. coli | Full growth inhibition at MIC, ½ MIC, and ¼ MIC | [18] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives, compiled from various research articles.

General Procedure for the Synthesis of 2,4-Dichloro-6-(substituted)-1,3,5-triazine

This protocol describes the first nucleophilic substitution on cyanuric chloride to yield a 2,4-dichloro-6-substituted-s-triazine.

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plate

-

Ethyl acetate/hexane (for TLC mobile phase)

Procedure:

-

Dissolve TCT (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath and stir for 5 minutes.

-

Add the desired nucleophile (1 equivalent) to the stirring solution.

-

Add DIEA (1 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes.

-

Monitor the progress of the reaction by TLC until no starting material is observed.

-

Dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.

-

Collect the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the 2,4-dichloro-6-substituted-s-triazine product.[14]

General Procedure for the Synthesis of 2-Chloro-4,6-disubstituted-1,3,5-triazine

This protocol outlines the second nucleophilic substitution on a 2,4-dichloro-6-substituted-s-triazine.

Materials:

-

2,4-Dichloro-6-substituted-s-triazine (from Protocol 4.1)

-

Second nucleophile

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plate

-

Ethyl acetate/hexane (for TLC mobile phase)

Procedure:

-

Dissolve the 2,4-dichloro-6-substituted-s-triazine (1 equivalent) in DCM in a round-bottom flask.

-

Add the second nucleophile (1 equivalent) to the solution.

-

Add DIEA (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Dilute the reaction mixture with DCM and wash several times with water.

-

Collect the organic layer, dry over MgSO₄, filter, and concentrate to yield the pure 2-chloro-4,6-disubstituted-s-triazine product.[14]

Synthesis of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogs (Anticancer Agents)

This multi-step protocol leads to the synthesis of potent DHFR inhibitors.

Step 1: Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-4-(substituted-phenyl)thiazol-2-amine

-

To a stirring suspension of cyanuric chloride (10 mmol) and potassium carbonate (10 mmol) in methylene chloride, add the corresponding 4-(4-substitutedphenyl)thiazol-2-amine (10 mmol).

-

Stir the reaction mixture at room temperature for 72 hours.

-

Partition the reaction mixture between methylene chloride and 0.1 M HCl.

-

Collect the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate to obtain the product.[11]

Step 2: Synthesis of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine

-

Add excess ammonium hydroxide solution to the product from Step 1 (3 mmol) and potassium carbonate (6 mmol).

-

Heat the reaction mixture under reflux for 72 hours.

-

Partition the mixture between methylene chloride and 0.1 M HCl.

-

Collect, wash, dry, and evaporate the organic layer to obtain the final product. Crystallize from aqueous ethanol for further purification.[11]

Conclusion

This compound and its parent compound, cyanuric chloride, are exceptionally versatile scaffolds in medicinal chemistry. The ability to perform sequential and controlled nucleophilic substitutions allows for the creation of a vast chemical space of bioactive molecules. As demonstrated in this guide, these triazine derivatives have led to the development of potent anticancer agents targeting key signaling pathways like PI3K/Akt/mTOR and the enzyme DHFR. Furthermore, their potential as antiviral and antimicrobial agents continues to be an active area of research. The straightforward and adaptable synthetic protocols, coupled with the significant biological activities of the resulting compounds, ensure that the 1,3,5-triazine core will remain a privileged and highly valuable scaffold in the ongoing quest for new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]